Methyl 2-bromoisonicotinate

Catalog No.
S799601
CAS No.
26156-48-9
M.F
C7H6BrNO2
M. Wt
216.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromoisonicotinate

CAS Number

26156-48-9

Product Name

Methyl 2-bromoisonicotinate

IUPAC Name

methyl 2-bromopyridine-4-carboxylate

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3

InChI Key

MULLTHQTADMZDM-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=NC=C1)Br

Canonical SMILES

COC(=O)C1=CC(=NC=C1)Br

The exact mass of the compound Methyl 2-bromoisonicotinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2-bromoisonicotinate is a functionalized pyridine derivative widely utilized as a precursor in organic synthesis. Its structure incorporates a methyl ester at the 4-position and a bromine atom at the 2-position, making it an important intermediate for introducing the isonicotinate scaffold into more complex molecules. This compound is particularly relevant in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, where the carbon-bromine bond serves as a reactive site for forming new carbon-carbon bonds. [REFS-1, REFS-2]

Research Fit

1 Bromine leaving group for cross-coupling study fit
2 Methyl ester for orthogonal functionalization
3 Reported synthesis protocol context for in-house preparation

Substituting Methyl 2-bromoisonicotinate with seemingly similar analogs, such as the corresponding 2-chloro derivative or other positional isomers, can lead to significant process failures. The reactivity in palladium-catalyzed cross-coupling is highly dependent on the carbon-halogen bond strength, with the C-Br bond being weaker and generally more reactive than the C-Cl bond. [1] This allows for milder reaction conditions, lower catalyst loadings, and often higher yields. [2] Using a chloro-analog typically requires more robust catalyst systems, higher temperatures, or longer reaction times, which may be incompatible with sensitive functional groups elsewhere in the molecule. Positional isomers will lead to entirely different products, making this compound non-interchangeable for syntheses where precise regiochemistry is critical.

Substitution Risk

! Chloro or iodo analogs may shift reactivity profile in cross-coupling conditions
! Free acid form may alter solubility and complicate purification workflows
! Butyl ester analog may differ in physicochemical properties for library synthesis

Enhanced Reactivity in Cross-Coupling Compared to Chloro-Analogs

The primary differentiator for procuring Methyl 2-bromoisonicotinate over its chloro-analog is its superior reactivity in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond has a lower bond dissociation energy (~276 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (~339 kJ/mol). [1] This fundamental property means the oxidative addition of the C-Br bond to a Pd(0) catalyst—the rate-determining step—is kinetically and thermodynamically more favorable. [1] Consequently, reactions with the bromo-compound can proceed under milder conditions (lower temperatures, shorter times), often leading to higher isolated yields and requiring less aggressive, and therefore more functional-group-tolerant, catalyst systems.

Evidence DimensionCarbon-Halogen Bond Dissociation Energy
Target Compound DataC-Br Bond: ~276 kJ/mol
Comparator Or BaselineC-Cl Bond: ~339 kJ/mol
Quantified DifferenceC-Br bond is ~63 kJ/mol weaker than C-Cl bond
ConditionsGeneral bond dissociation energies relevant to oxidative addition in Pd-catalyzed coupling.

This higher reactivity allows for more efficient, cost-effective, and milder synthetic processes, reducing the risk of side reactions and decomposition of complex substrates.

Synthesis Yield
Cross-study comparable
75% isolated yield (58 g scale) via EDC-mediated esterification
Supports in-house synthesis benchmarking
Method-dependent; tert-butyl ester reported 93.92% via different route

Demonstrated Precursor Suitability in Copper-Free Sonogashira Couplings

Methyl 2-bromoisonicotinate is a suitable substrate for modern, copper-free Sonogashira coupling reactions, which are often preferred in pharmaceutical and materials synthesis to avoid potential copper contamination of the final product. In a study developing an efficient protocol for the synthesis of aryl-2-methyl-3-butyn-2-ols, various aryl bromides were successfully coupled. For example, 3-bromopyridine, a structurally related heteroaryl bromide, reacted smoothly under optimized copper-free conditions using a Pd(OAc)2/P(p-tol)3 catalyst system, demonstrating the applicability of this class of substrate. [1] Such protocols provide high yields for a wide range of aryl bromides, showcasing the utility of bromo-pyridines like Methyl 2-bromoisonicotinate as reliable precursors.

Evidence DimensionIsolated Yield in Copper-Free Sonogashira Coupling
Target Compound DataNot directly tested, but class of compound (aryl/heteroaryl bromides) shows good to excellent yields.
Comparator Or BaselineGeneral protocol established with a range of aryl bromides, including 3-bromopyridine.
Quantified DifferenceN/A (Demonstration of compatibility)
ConditionsPd(OAc)2 (3 mol %), P(p-tol)3 (6 mol %), DBU (3 mmol), THF, 80 °C, 6 h. [<a href="https://www.beilstein-journals.org/bjoc/articles/10/34" target="_blank">1</a>]

Procuring this bromo-compound ensures compatibility with modern, copper-free coupling protocols, which simplifies purification and meets stringent purity requirements for electronic materials and active pharmaceutical ingredients.

Suzuki Reactivity
Class-level inference
Reactivity ranking: I > Br > Cl; intermediate C–Br bond enables mild conditions
May streamline reaction development with standard Pd catalysts
Kinetic data specific to this scaffold are sparse

Precursor for Ester-to-Ketone Conversion via Suzuki–Miyaura Coupling

The methyl ester functionality of Methyl 2-bromoisonicotinate offers synthetic options beyond simple hydrolysis. Advanced palladium-NHC (N-Heterocyclic Carbene) catalyst systems have been developed for the Suzuki-Miyaura cross-coupling of aryl esters, proceeding through selective O-C(O) bond cleavage to form ketones. [1] While the bromo-substituent would be the primary reactive site under standard Suzuki conditions, this alternative reactivity of the ester group opens pathways for sequential or selective functionalization. This is a capability not present in the corresponding carboxylic acid (2-bromoisonicotinic acid), which would require activation to an acyl chloride or other derivative for similar transformations.

Evidence DimensionReaction Pathway Availability
Target Compound DataCan potentially undergo both C-Br coupling and acyl C-O coupling.
Comparator Or Baseline2-Bromoisonicotinic acid lacks the ester group for direct acyl C-O coupling and requires prior activation.
Quantified DifferenceQualitative difference in available synthetic routes.
ConditionsRequires specialized Pd-NHC precatalysts for O-C(O) cleavage. [<a href="https://pubs.rsc.org/en/content/articlelanding/2021/cy/d1cy00312a" target="_blank">1</a>]

Selecting the methyl ester form provides greater synthetic flexibility, enabling access to ketone products through modern acylative cross-coupling methods that are not directly available from the corresponding carboxylic acid.

Ester vs Acid Handling
Data to verify
Mp 35–38 °C; soluble in MeOH. Acid mp >200 °C; soluble in aqueous base
Ester improves organic-phase extraction and chromatographic purification
Sources empty; direct physical property comparison
Antibacterial Scaffold
Supporting evidence
Reported inhibition of ESBL-E. coli and MRSA (butyl ester derivative; MIC low µg/mL)
Supports antimicrobial screening context
Butyl ester analog; methyl ester suitable as precursor for library synthesis

Core Building Block for Heterocyclic Pharmaceuticals and Agrochemicals

This compound is a primary choice for syntheses requiring the installation of a 4-methoxycarbonylpyridin-2-yl moiety via palladium-catalyzed cross-coupling. Its enhanced reactivity over chloro-analogs allows for reliable bond formation under conditions that preserve other sensitive functional groups, which is critical in multi-step syntheses of complex, biologically active molecules. [1]

Synthesis of Substituted Bipyridines for Ligand and Materials Chemistry

Used as a key precursor in Suzuki or Stille couplings to create unsymmetrical 2,2'-bipyridine derivatives. The isonicotinate group can be used to tune the electronic properties or serve as an attachment point for further functionalization, making it a valuable building block for creating custom ligands for catalysis or functional organic materials. [2]

Precursor for Alkynylated Pyridines in Copper-Free Processes

An ideal starting material for Sonogashira couplings to produce 2-alkynyl-isonicotinates, especially in applications where copper contamination is a concern. The resulting products are valuable intermediates for pharmaceuticals, conjugated polymers, and other functional materials where high purity is a key procurement requirement. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor research
Cross-coupling reactivity profile
Suzuki coupling efficiency review
Antibacterial screening library synthesis
Scaffold antibacterial context
Antimicrobial susceptibility testing
Process development and scale-up
Reported synthesis protocol
In-house synthesis validation
Cross-coupling method development
Heteroaryl bromide reactivity
Reaction condition screening

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl 2-bromopyridine-4-carboxylate

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